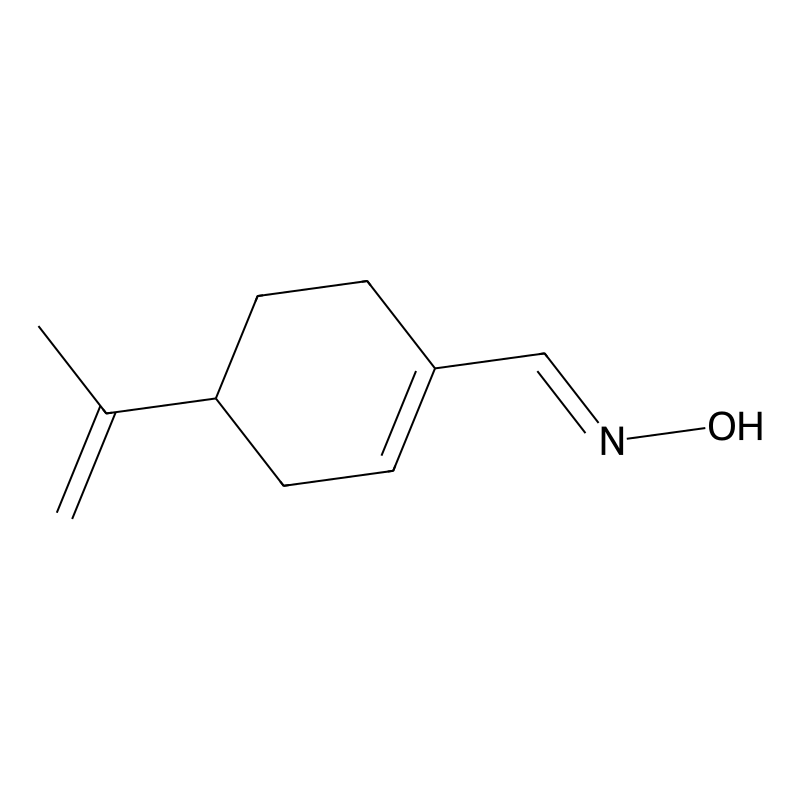

Perillartine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Perillartine, the oxime derivative of perillaldehyde, is an intensely sweet monoterpenoid compound utilized primarily as a high-potency artificial sweetener and a specialized ligand for taste receptor research [1]. Unlike bulk caloric sweeteners, perillartine offers a sweetness potency approximately 2000 times that of sucrose, making it highly efficient for low-volume dosing in flavor formulations and specialized processing [1]. In laboratory settings, it serves as a critical reference standard for investigating the transmembrane domain of the T1R2 sweet taste receptor. Its distinct physicochemical profile—characterized by high solubility in organic solvents (≥ 100 mg/mL in DMSO) and negligible water solubility (< 0.1 mg/mL)—dictates its specific procurement for lipophilic matrices and non-aqueous assay conditions where traditional water-soluble sweeteners fail.

Substituting perillartine with common artificial sweeteners like saccharin or aspartame frequently compromises experimental validity and formulation stability. In receptor pharmacology, aspartame binds exclusively to the Venus Flytrap Domain (VFD) of the T1R2 receptor, failing to replicate the specific transmembrane domain (TMD) interactions elicited by perillartine [1]. Furthermore, perillartine exhibits a strict species-dependent activation profile—stimulating human and primate T1R2 but failing to activate mouse T1R2—rendering generic sweeteners unsuitable for comparative cross-species taste modeling [2]. From a processability standpoint, the substitution of perillartine with highly water-soluble salts like sodium saccharin in lipophilic matrices leads to phase separation and uneven dispersion, necessitating the procurement of the exact oxime structure for organic-phase compatibility .

References

- [1] Hao et al., Paper of the Month - Binding Mechanism of Human Sweet Taste Receptors. Cube Biotech, 2024.

- [2] Cai C, et al. Characterization of the Sweet Taste Receptor Tas1r2 from an Old World Monkey Species Rhesus Monkey and Species-Dependent Activation of the Monomeric Receptor by an Intense Sweetener Perillartine. PLoS ONE 11(8): e0160079 (2016).

Receptor Domain Specificity: Perillartine vs. Aspartame

In structural pharmacology assays, perillartine binds specifically to the transmembrane domain (TMD2) of the human T1R2 receptor, whereas mainstream sweeteners like aspartame bind exclusively to the Venus Flytrap Domain (VFD2) [1]. This distinct spatial binding allows perillartine to be used as a targeted probe for TMD-mediated signal transduction and enables synergistic receptor activation when co-applied with VFD-binding ligands.

| Evidence Dimension | T1R2 Receptor Binding Domain |

| Target Compound Data | Binds to Transmembrane Domain (TMD2) |

| Comparator Or Baseline | Aspartame (Binds to Venus Flytrap Domain / VFD2) |

| Quantified Difference | Distinct allosteric binding sites (TMD vs. VFD) |

| Conditions | Human T1R2/T1R3 heterodimer structural assays |

Essential for researchers designing allosteric modulation assays or studying TMD-specific sweet taste signal transduction.

Species-Dependent Receptor Activation: Primate vs. Murine Models

Perillartine demonstrates a highly specific evolutionary activation profile, successfully activating the monomeric Tas1r2 subunit in humans, rhesus monkeys, and squirrel monkeys, but completely failing to activate the mouse Tas1r2 subunit [1]. In contrast, baseline sweeteners like sucrose broadly activate both primate and murine receptors, making perillartine a specific differential tool for cross-species taste receptor research.

| Evidence Dimension | Tas1r2 Subunit Activation Efficacy |

| Target Compound Data | Positive activation in Human/Macaque Tas1r2 |

| Comparator Or Baseline | Mouse Tas1r2 (Zero activation by Perillartine) |

| Quantified Difference | 100% species-dependent divergence in murine models |

| Conditions | In vitro calcium imaging of transiently transfected cells |

Dictates the selection of appropriate preclinical animal models, invalidating the use of wild-type mice for perillartine-based sensory studies.

Sweetness Potency and Mass Efficiency: Perillartine vs. Saccharin

Perillartine is rated at approximately 2000 times the sweetness of sucrose [1], significantly outperforming standard artificial sweeteners like saccharin, which is typically 300-400 times sweeter than sucrose [2]. This 5- to 6-fold increase in potency over saccharin allows formulators to drastically reduce the mass of the sweetening agent required in the final product, minimizing bulk and reducing the risk of off-target physical interactions in the matrix.

| Evidence Dimension | Relative Sweetness Potency |

| Target Compound Data | ~2000x sweeter than sucrose |

| Comparator Or Baseline | Saccharin (300-400x sweeter than sucrose) |

| Quantified Difference | 5- to 6-fold higher sweetness potency than saccharin |

| Conditions | Human sensory evaluation at threshold concentrations |

Enables a significant reduction in additive mass for high-intensity formulations, reducing bulk and potential combustion issues in applications like tobacco flavoring.

Solubility Profile and Matrix Compatibility: Organic vs. Aqueous Systems

Unlike conventional sweeteners such as sodium saccharin or sucrose, which are highly water-soluble, perillartine is virtually insoluble in water (< 0.1 mg/mL) but exhibits excellent solubility in organic solvents like DMSO (≥ 100 mg/mL) and ethanol . This extreme lipophilicity makes perillartine the mandatory choice for non-aqueous, lipid-based, or alcohol-based formulations where traditional sweeteners would fail to dissolve or cause phase separation.

| Evidence Dimension | Aqueous vs. Organic Solubility |

| Target Compound Data | Water: < 0.1 mg/mL; DMSO: ≥ 100 mg/mL |

| Comparator Or Baseline | Sucrose / Sodium Saccharin (Highly water-soluble, poor lipophilicity) |

| Quantified Difference | >1000-fold preference for organic over aqueous solvents |

| Conditions | Standard solvent dissolution at 25°C |

Forces the procurement of perillartine for non-aqueous, lipid-based, or alcohol-based formulations where traditional sweeteners precipitate.

Allosteric Modulator Screening in Taste Pharmacology

Utilizing perillartine's specific TMD binding profile to screen for novel allosteric enhancers or inhibitors of the T1R2/T1R3 receptor, distinguishing them from VFD-binding ligands [1].

Cross-Species Sensory Modeling and Preclinical Assay Design

Employing perillartine as a differential probe to study evolutionary divergences in sweet taste perception, specifically leveraging its inability to activate murine Tas1r2 to validate primate-specific receptor models [2].

High-Intensity Lipophilic Flavoring and Tobacco Processing

Formulating specialized products (such as tobacco flavorings or essential oil blends) where extreme sweetness potency and high organic solubility are required without adding combustible bulk mass [3].

References

- [1] Hao et al., Paper of the Month - Binding Mechanism of Human Sweet Taste Receptors. Cube Biotech, 2024.

- [2] Cai C, et al. Characterization of the Sweet Taste Receptor Tas1r2 from an Old World Monkey Species Rhesus Monkey and Species-Dependent Activation of the Monomeric Receptor by an Intense Sweetener Perillartine. PLoS ONE 11(8): e0160079 (2016).

- [3] Perillartine vs. Traditional Sweeteners: A Superior Choice for Tobacco Flavoring. NINGBO INNO PHARMCHEM CO.,LTD., March 25 2026.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

30674-09-0

138-91-0

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2